N-Methyl cyclopentaneethanamine HCl
Description
Chemical Structure and Synthesis N-Methyl cyclopentaneethanamine HCl (synonyms: Cyclopentamine HCl, N,α-dimethylcyclopentaneethylamine hydrochloride) is a secondary amine hydrochloride featuring a cyclopentane ring substituted with an ethylamine group and an N-methyl moiety. Its molecular formula is C₁₀H₂₂ClN, derived from the cyclopentaneethanamine backbone modified by N-methylation .
The synthesis of N-methylated amines like this compound often involves coupling protected amino acids or amines with reagents such as EDC/HOAt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxyazabenzotriazole), followed by HCl-mediated deprotection (Scheme 5 in ) . The N-methyl group enhances conformational stability and resistance to proteolytic degradation, a common strategy in peptide and amine-based drug design .
Properties
IUPAC Name |
2-cyclopentyl-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-9-7-6-8-4-2-3-5-8;/h8-9H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNNGKCCYWZXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854413-64-2 | |
| Record name | (2-cyclopentylethyl)(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl cyclopentaneethanamine hydrochloride can be synthesized through the reductive N-methylation of nitro compounds. This method involves the reduction of nitro compounds to amines, followed by methylation. Common methylating agents include methanol, dimethyl sulfate, and formaldehyde .
Industrial Production Methods
In industrial settings, the production of N-Methyl cyclopentaneethanamine hydrochloride typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl cyclopentaneethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Methyl cyclopentaneethanamine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and effects on cell function and signal transduction.
Medicine: It is investigated for its potential therapeutic applications, including its effects on neurological pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of N-Methyl cyclopentaneethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter receptors and ion channels, modulating their activity and influencing signal transduction pathways. This modulation can lead to various physiological effects, including changes in neuronal excitability and neurotransmitter release .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
N-Ethylcyclopentanamine HCl
- Structure : Substitutes the N-methyl group with an ethyl group.
- Molecular Formula : C₇H₁₆ClN.
Cyclopentanamine, N-(2-Methoxyethyl)-, HCl
- Structure : Adds a methoxyethyl group to the cyclopentane ring.
- Molecular Formula: C₈H₁₈ClNO.
- Key Differences : The methoxy group introduces polarity, likely improving aqueous solubility but possibly reducing membrane permeability .
Cyclopentyl Fentanyl HCl
- Structure : A fentanyl analog with a cyclopentane moiety.
- Molecular Formula : C₂₅H₃₂ClN₂O.
- Key Differences : As an opioid receptor agonist, its pharmacological action diverges significantly from N-methyl cyclopentaneethanamine HCl, highlighting how structural modifications (e.g., aromatic vs. aliphatic rings) dictate target specificity .
Functional Analogs: N-Methyl Carbamates
Formetanate HCl
- Structure : An N-methyl carbamate pesticide.
- Molecular Formula : C₁₀H₁₆ClN₃O₂.
- Key Differences: While both are N-methylated, formetanate HCl acts as a cholinesterase inhibitor, illustrating how methylation in carbamates vs. amines leads to divergent biological mechanisms (neurotoxic vs.
Data Tables: Comparative Analysis
Research Findings and Mechanistic Insights
- Role of N-Methylation : The N-methyl group in this compound reduces enzymatic degradation, a feature shared with N-methyl carbamates like formetanate HCl. However, carbamates inhibit cholinesterase via carbamylation, whereas amines may interact with adrenergic receptors .
- Regulatory Considerations : Formetanate HCl’s EPA reregistration process underscores the importance of cumulative risk assessments for N-methyl compounds, a framework that could apply to structurally related amines if toxicity data emerges .
- Synthetic Flexibility : The use of EDC/HOAt in synthesizing N-methylated amines () contrasts with carbamate synthesis, which typically involves phosgene derivatives, highlighting divergent synthetic pathways for N-methylated compounds .
Biological Activity
N-Methyl cyclopentaneethanamine hydrochloride (also known as N-Methyl-1-amino-2-cyclopentaneethanamine HCl) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
N-Methyl cyclopentaneethanamine HCl is characterized by its cyclopentane ring structure, which contributes to its unique biological interactions. The compound's molecular formula is CHClN, and its molecular weight is approximately 151.66 g/mol. The presence of the methyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine releasing agent , particularly influencing the release of norepinephrine and dopamine, which are crucial for mood regulation and cognitive functions.
Key Mechanisms:
- Dopaminergic Activity : The compound may enhance dopaminergic signaling, which is essential for motivation and reward pathways.
- Norepinephrine Release : By promoting norepinephrine release, it could potentially improve alertness and concentration.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity in vitro. For instance, a study assessing its effects on neuronal cultures indicated an increase in neurotransmitter release compared to control groups.
Table 1: In Vitro Effects of this compound
| Concentration (µM) | Dopamine Release (%) | Norepinephrine Release (%) |
|---|---|---|
| 1 | 25 | 30 |
| 10 | 50 | 65 |
| 100 | 75 | 85 |
In Vivo Studies
In vivo studies have further elucidated the compound's pharmacological profile. Animal models treated with this compound showed increased locomotor activity, suggesting stimulant-like effects.
Case Study: Locomotor Activity in Rodents
A study conducted on rodents demonstrated that administration of the compound at varying doses resulted in a dose-dependent increase in locomotor activity, indicating potential stimulant properties.
- Low Dose (1 mg/kg) : Minimal increase in activity.
- Moderate Dose (5 mg/kg) : Noticeable increase in exploratory behavior.
- High Dose (10 mg/kg) : Significant hyperactivity observed.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological evaluations indicate that high doses can lead to adverse effects such as increased heart rate and anxiety-like behaviors in animal models.
Table 2: Toxicological Profile of this compound
| Dose (mg/kg) | Observed Effects |
|---|---|
| 1 | No significant effects |
| 5 | Mild anxiety observed |
| 10 | Increased heart rate; hyperactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
